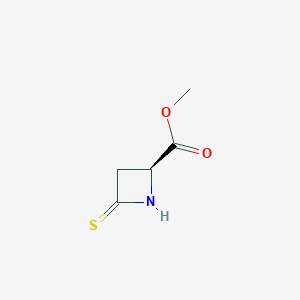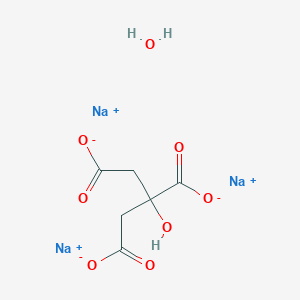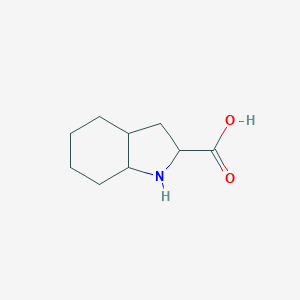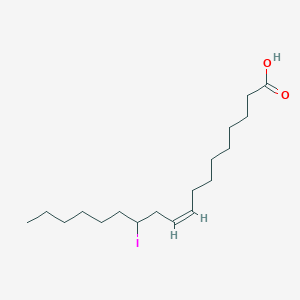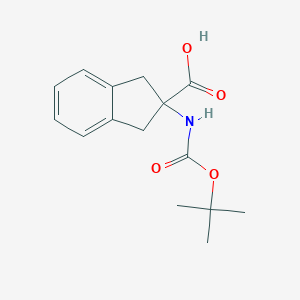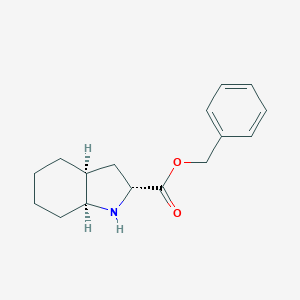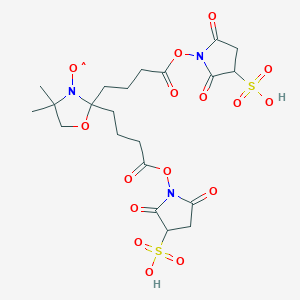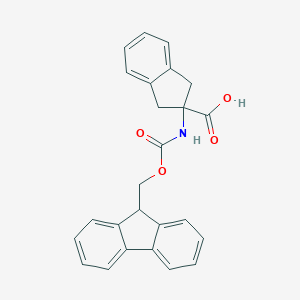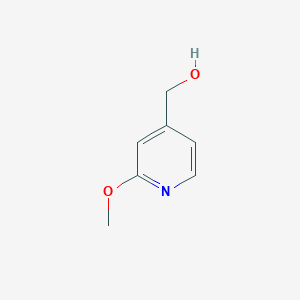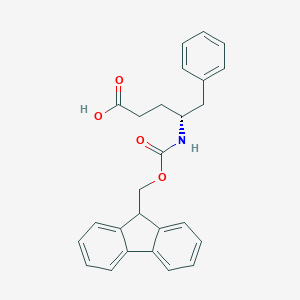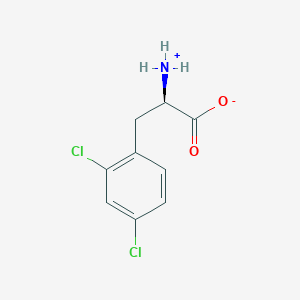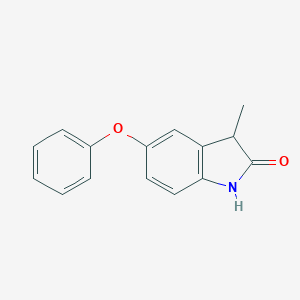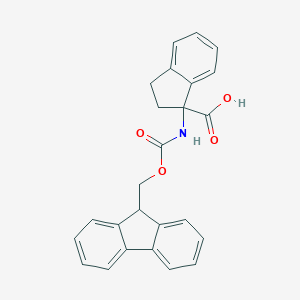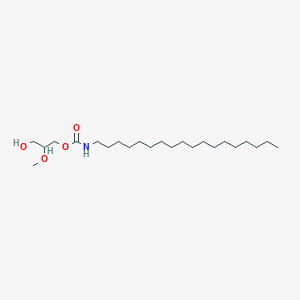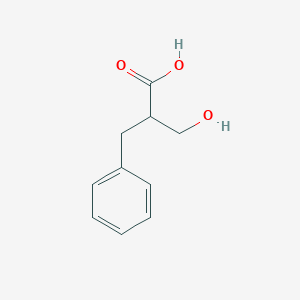
(R)-2-Benzyl-3-hydroxypropanoic acid
概要
説明
Synthesis Analysis
Optical resolution and preferential crystallization have been key methods in synthesizing optically active forms of related compounds, offering insights into the synthesis process of (R)-2-Benzyl-3-hydroxypropanoic acid. Shiraiwa et al. (2002) utilized cinchonidine as a resolving agent to achieve optical purity in related compounds, suggesting a potential pathway for synthesizing (R)-2-Benzyl-3-hydroxypropanoic acid with high optical purity (Shiraiwa et al., 2002).
Molecular Structure Analysis
The molecular structure of (R)-2-Benzyl-3-hydroxypropanoic acid and its analogs can be elucidated through spectroscopic methods and crystallography. A study by Aarset et al. (2006) on benzoic acid derivatives used electron diffraction and theoretical calculations to determine structural parameters, which could be analogous to understanding the molecular structure of (R)-2-Benzyl-3-hydroxypropanoic acid (Aarset et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving (R)-2-Benzyl-3-hydroxypropanoic acid showcase its reactivity and the potential for synthesizing various derivatives. Brem et al. (2009) described multistep enzymatic procedures for synthesizing highly enantiomerically enriched derivatives from related compounds, indicating the versatility of (R)-2-Benzyl-3-hydroxypropanoic acid in chemical synthesis (Brem et al., 2009).
Physical Properties Analysis
Understanding the physical properties of (R)-2-Benzyl-3-hydroxypropanoic acid is crucial for its application in various fields. The work by Kishikawa et al. (2008) on liquid-crystalline properties of benzoic acid derivatives provides insights into the physical characteristics that could be expected from (R)-2-Benzyl-3-hydroxypropanoic acid and its potential applications in material science (Kishikawa et al., 2008).
Chemical Properties Analysis
The chemical properties of (R)-2-Benzyl-3-hydroxypropanoic acid, including its reactivity and interactions with other compounds, are of significant interest. Studies on related compounds, such as the work by Rong et al. (2019), provide a foundation for understanding the chemical behavior and potential applications of (R)-2-Benzyl-3-hydroxypropanoic acid in medicinal chemistry and beyond (Rong et al., 2019).
科学的研究の応用
Synthesis of Optically Active Compounds :
- Used in the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid through optical resolution and chemical transformations (Shiraiwa et al., 2002).
Enzyme-Catalyzed Synthesis :
- Employed in multistep enzymatic procedures to produce highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids and their derivatives (Brem et al., 2009).
Inhibition of Carboxypeptidase A :
- Acts as a competitive inhibitor of carboxypeptidase A, a significant finding in the study of enzyme mechanisms and inhibitor design (Galardy & Kortylewicz, 1984).
- Another study found that (R)-2-Benzyl-3-nitropropanoic acid is a potent inhibitor of carboxypeptidase A, contributing to the understanding of enzyme inhibition and transition state theory (Wang et al., 2008).
Chemical Building Blocks :
- Recognized as a potential building block for organic synthesis or high-performance polymers, with research focused on eco-sustainable processes leading to 3-hydroxypropanoic acid (Pina et al., 2011).
Production from Renewable Resources :
- Explored for production from glycerol by metabolically engineered bacteria, demonstrating its potential as a valuable platform chemical for various industrial applications (Jers et al., 2019).
Enzyme Inhibition Studies :
- Studied for its stereochemistry in enzyme inhibition, providing insights into the mechanisms of action of enzyme inhibitors (Kim & Chung, 1999).
Antibacterial and Antituberculosis Effects :
- A compound related to (R)-2-Benzyl-3-hydroxypropanoic acid showed activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antibacterial agents (Deng et al., 2013).
Pharmacological Evaluation :
- Used in the synthesis and evaluation of novel anti-inflammatory and anti-platelet aggregation agents, highlighting its relevance in pharmaceutical research (Rong et al., 2019).
Biological Activity Studies :
- The derivatives of (R)-2-Benzyl-3-hydroxypropanoic acid, such as (R)-3-hydroxyoctanoic acid, have been evaluated for antimicrobial activity and antiproliferative effect, underlining the compound's significance in the study of bioactive compounds (Radivojević et al., 2015).
Optical Resolution in Synthesis :
- Utilized in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process important for the production of optically active pharmaceuticals (Shiraiwa et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Benzyl-3-hydroxypropanoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

